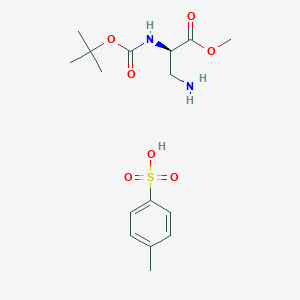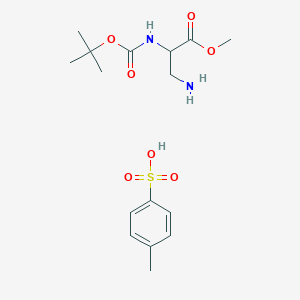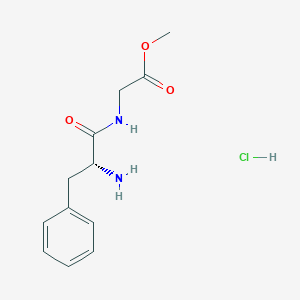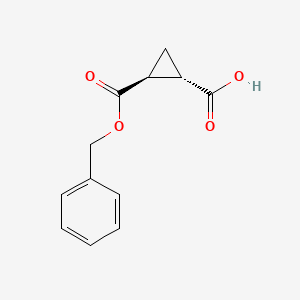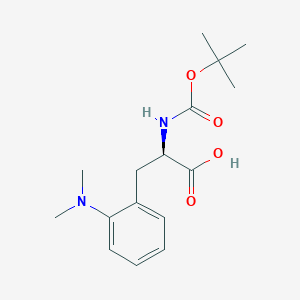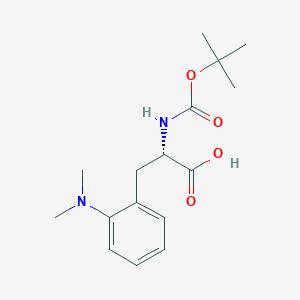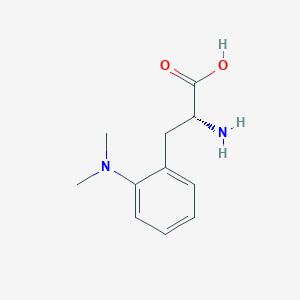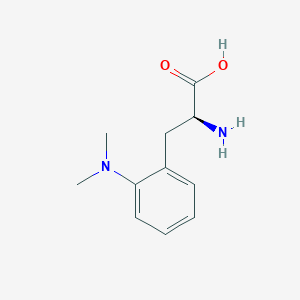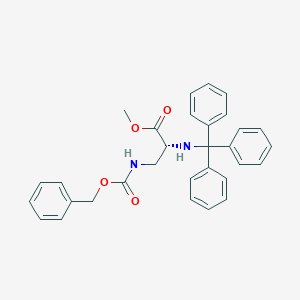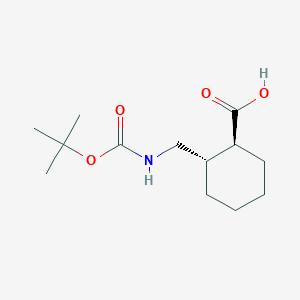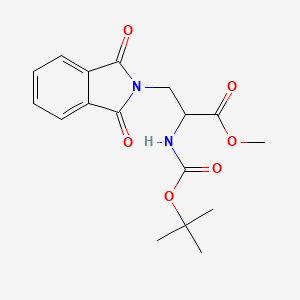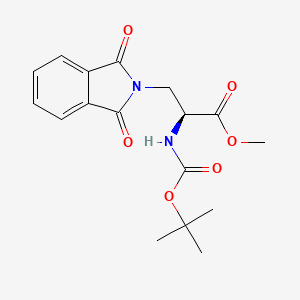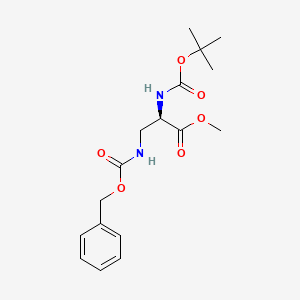
(R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is a complex organic compound that features both carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) protecting groups. These protecting groups are commonly used in organic synthesis to temporarily mask reactive functional groups, allowing for selective reactions to occur at other sites on the molecule. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester typically involves multiple steps, starting with the protection of the amino groups. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The Cbz group is added using benzyl chloroformate in the presence of a base like sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, adhering to green chemistry principles.
化学反应分析
Types of Reactions
®-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc and Cbz groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc and hydrogenolysis for Cbz)
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Deprotection: Trifluoroacetic acid for Boc removal and palladium on carbon with hydrogen for Cbz removal.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amino acid.
Substitution: Forms substituted derivatives depending on the nucleophile used.
科学研究应用
®-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Medicinal Chemistry: In the development of pharmaceuticals, especially in the design of enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: For the attachment of biomolecules to surfaces or other molecules.
Material Science: In the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of ®-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester primarily involves its role as a protected amino acid derivative. The protecting groups (Boc and Cbz) prevent unwanted side reactions during synthesis, allowing for selective reactions at other sites. Upon deprotection, the free amino acid can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .
相似化合物的比较
Similar Compounds
®-3-Cbz-amino-2-Fmoc-amino-propionic acid methyl ester: Similar structure but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
®-3-Cbz-amino-2-Alloc-amino-propionic acid methyl ester: Uses an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
®-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is unique due to the combination of Boc and Cbz protecting groups, which offer orthogonal protection strategies. This allows for selective deprotection and functionalization, making it highly versatile in synthetic applications .
属性
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-16(22)19-13(14(20)23-4)10-18-15(21)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUZWIRUXDMVNJ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
